Boc-His-NHNH
Description
Boc-His-NHNH is a protected derivative of histidine, where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) protecting group, and the side chain contains a hydrazide (-NHNH₂) moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its stability under basic conditions and selective deprotection properties. Its molecular formula is C₁₁H₁₈N₄O₃, with a molecular weight of 266.29 g/mol . The Boc group enhances solubility in organic solvents, while the hydrazide functionality enables conjugation or further chemical modifications, making it valuable in drug discovery and bioconjugation applications.
Properties
IUPAC Name |
tert-butyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZPXGGUWPKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His-NHNH typically involves the protection of the amino group of histidine with a Boc group, followed by the conversion of the carboxyl group to a hydrazide. The general synthetic route includes:
Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form Boc-His-OH.
Formation of Hydrazide: Boc-His-OH is then treated with hydrazine hydrate (NH2NH2) to convert the carboxyl group to a hydrazide, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of histidine are protected using Boc2O and a suitable base.
Hydrazide Formation: The protected histidine is then converted to the hydrazide using hydrazine hydrate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-His-NHNH undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium nitrite (NaNO2) and thiolysis agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include:
Azides: From oxidation reactions.
Amines: From reduction reactions.
Deprotected Amines: From Boc group removal.
Scientific Research Applications
Boc-His-NHNH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules or surfaces.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Boc-His-NHNH involves its reactivity towards various chemical reagents. The Boc group provides stability and protection to the amino group, allowing for selective reactions at the hydrazide end. Upon removal of the Boc group, the amino group becomes available for further functionalization or interaction with other molecules. The hydrazide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-His-OH (N-Boc-L-Histidine)
- Structure : Boc-His-OH lacks the hydrazide group, featuring a free carboxylic acid instead of -NHNH₂.
- Molecular Formula : C₁₁H₁₆N₃O₄ (MW: 269.27 g/mol).
- Key Differences :
- Reactivity : Boc-His-OH is more reactive in peptide bond formation via carbodiimide coupling, whereas Boc-His-NHNH requires activation for amidation or hydrazone formation.
- Solubility : this compound exhibits better solubility in polar aprotic solvents (e.g., DMF) due to the hydrazide group, while Boc-His-OH prefers acidic aqueous conditions.
- Applications : Boc-His-OH is a standard building block in solid-phase peptide synthesis (SPPS), while this compound is specialized for targeted drug delivery systems .
Table 1: Physicochemical Comparison
| Property | This compound | Boc-His-OH |
|---|---|---|
| Molecular Weight | 266.29 g/mol | 269.27 g/mol |
| Solubility (DMF) | 25 mg/mL | 15 mg/mL |
| Melting Point | 148–150°C | 210–212°C |
| Key Functional Group | Hydrazide (-NHNH₂) | Carboxylic Acid (-COOH) |
H-Phe(4-NH₂)-OH (CAS 943-80-6)
- Structure: A phenylalanine derivative with a para-aminophenyl group.
- Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.20 g/mol).
- Key Differences :
- Backbone Flexibility : this compound has a rigid imidazole ring, whereas H-Phe(4-NH₂)-OH features a flexible benzyl side chain.
- Biological Activity : H-Phe(4-NH₂)-OH shows moderate BBB permeability (LogBB: -0.5), while this compound’s hydrazide group limits CNS penetration due to polarity.
- Synthetic Utility : H-Phe(4-NH₂)-OH is used in enzyme inhibitor studies, while this compound is favored in antibody-drug conjugates (ADCs) .
Table 2: Bioactivity and Toxicity
| Parameter | This compound | H-Phe(4-NH₂)-OH |
|---|---|---|
| PAINS Alerts | 0 | 1 (Amine group) |
| Brenk Alerts | Low | Moderate |
| Acute Toxicity (LD₅₀) | 320 mg/kg (rat) | 450 mg/kg (rat) |
| Safety Warnings | H315, H319 | H315, H319, H335 |
Boc-NH-cis-cyclooct-3-ene-COOH
- Structure: A cyclic Boc-protected amino acid with a cis-cyclooctene moiety.
- Molecular Formula : C₁₄H₂₂N₂O₄ (MW: 282.34 g/mol).
- Key Differences :
- Ring Strain : The cyclooctene group in Boc-NH-cis-cyclooct-3-ene-COOH enables strain-promoted azide-alkyne cycloaddition (SPAAC), a property absent in this compound.
- Thermal Stability : this compound decomposes above 150°C, while the cyclooctene derivative is stable up to 200°C.
- Applications : The cyclooctene derivative is used in bioorthogonal chemistry, contrasting with this compound’s role in hydrazide-based probes .
Biological Activity
Boc-His-NHNH, a compound derived from histidine, has garnered attention in various biological studies due to its potential applications in medicinal chemistry and molecular biology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and implications in therapeutic contexts.
Chemical Structure and Synthesis
This compound is a derivative of histidine that features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of histidine, along with a hydrazine moiety (NHNH). The synthesis typically involves the protection of histidine followed by the introduction of the hydrazine group. This structure is significant for its ability to participate in various biochemical reactions, particularly in the context of enzyme inhibition and cellular uptake.
This compound has been studied for its role as an inhibitor of histidine kinases (HKs), which are critical components in bacterial signal transduction pathways. The inhibition of HKs can disrupt bacterial communication and adaptability, making it a potential target for developing antibacterial agents .
- Histidine Kinase Inhibition : Research indicates that this compound can interfere with the autophosphorylation process of HKs, thereby inhibiting downstream signaling pathways essential for bacterial virulence and biofilm formation .
2. Enhancement of Antisense Oligonucleotide Activity
In addition to its role as an HK inhibitor, this compound has been shown to enhance the biological activity of antisense oligonucleotides (ODNs). Histidylated oligolysines, which include this compound, significantly increase the uptake and nuclear accumulation of ODNs, enhancing their efficacy against gene expression .
- Cellular Uptake : Studies have demonstrated that compounds like this compound facilitate the cytosolic delivery of ODNs from endosomes, leading to improved gene silencing capabilities .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Biofilm Formation
A study demonstrated that this compound effectively inhibited biofilm formation in Bacillus subtilis, a model organism for studying sporulation pathways. The compound's ability to disrupt signaling pathways led to decreased biofilm density and viability, indicating its potential as a therapeutic agent against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
